molecular formula C13H20N2O B1477750 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol CAS No. 2097997-11-8

1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol

Katalognummer: B1477750
CAS-Nummer: 2097997-11-8
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: ZOWURHCKYJJOEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both amine and alcohol functional groups. The compound is officially designated under Chemical Abstracts Service registry number 2097997-11-8, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, beginning with the ethanol portion attached to the third position of the piperidine ring, which is further substituted at the nitrogen with a 4-aminophenyl group.

The systematic naming convention accounts for the compound's classification as a tertiary amine due to the nitrogen atom in the piperidine ring being bonded to three carbon atoms. The presence of the 4-aminophenyl substituent introduces an additional primary amine functionality, creating a diamine structure overall. This dual amine character significantly influences the compound's chemical behavior and potential biological activity profiles.

The compound belongs to the broader classification of piperidine derivatives, which constitute an important class of heterocyclic compounds widely recognized for their presence in various pharmaceuticals and natural products. Within this classification, the specific substitution pattern distinguishes it from other piperidine derivatives and contributes to its unique chemical and physical properties.

Eigenschaften

IUPAC Name

1-[1-(4-aminophenyl)piperidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(16)11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,10-11,16H,2-3,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWURHCKYJJOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol, a piperidine derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a piperidine ring substituted with a 4-aminophenyl group and an ethanolic side chain, has been studied for its potential therapeutic applications, particularly in cancer and neurological disorders.

Chemical Structure and Properties

The molecular formula of 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol is C13H20N2OC_{13}H_{20}N_{2}O, with a molecular weight of approximately 220.31 g/mol. Its structural features include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Aminophenyl Group : An aromatic ring with an amino substituent at the para position.
  • Ethanol Moiety : An ethyl alcohol functional group attached to the piperidine nitrogen.

These structural characteristics contribute to its biological activity by enabling interactions with various biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

Inhibition of Glutaminase 1 (GLS1)

1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol acts as an inhibitor of GLS1, an enzyme crucial for glutamine metabolism in cancer cells. This inhibition disrupts cellular processes involved in cancer progression, including:

  • Signaling Pathways : Altering pathways associated with cell survival and proliferation.
  • Gene Expression : Modifying the expression levels of genes linked to cancer cell metabolism.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Reactive Oxygen Species (ROS) : It has been shown to upregulate ROS levels in mitochondria, affecting the cellular redox balance.
  • Cell Viability : In vitro studies have demonstrated cytotoxic effects against several tumor cell lines, indicating potential anticancer properties.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol:

StudyFindings
Benchchem Analysis Identified as a GLS1 inhibitor, affecting cancer cell metabolism.
Cytotoxicity Assays Demonstrated significant cytotoxic effects against various tumor cell lines.
Stability Studies Maintains stability under specific conditions but may degrade under light exposure.

Case Study: Anticancer Activity

In a study focusing on the compound's anticancer properties, it was found that treatment with 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol resulted in significant apoptosis induction in cancer cells. The mechanism involved disruption of metabolic pathways essential for tumor growth, highlighting its potential as a therapeutic agent against malignancies.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Activity

Research indicates that compounds similar to 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol exhibit significant activity in the central nervous system (CNS). They are being explored for their potential effects on neurodegenerative diseases such as Alzheimer's disease. The mechanism of action often involves the inhibition of acetylcholinesterase (AChE), which can enhance cholinergic transmission and potentially alleviate cognitive deficits associated with these conditions .

Antimicrobial Properties

Piperidine derivatives, including this compound, have shown promising antibacterial activity. Studies have reported that related compounds exhibit significant effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol may also possess similar antimicrobial effects due to its structural characteristics .

Anticancer Potential

There is growing interest in the anticancer properties of piperidine derivatives. Research has indicated that compounds within this class can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. The ability of these compounds to interact with specific biological targets enhances their potential as therapeutic agents in oncology .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of piperidine derivatives similar to 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol:

  • A study by Merugu et al. (2010) highlighted the antibacterial properties of piperidine-containing compounds, emphasizing their potential as effective agents against bacterial infections.
  • Research published in PMC demonstrated the synthesis of novel piperidine derivatives and their evaluation for antimicrobial activity, indicating that certain derivatives exhibited potent activity compared to standard drugs .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Reference
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol C₁₃H₂₀N₂O 220.31 4-Aminophenyl, ethanol at piperidine C3 Not Provided
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol C₁₃H₂₀N₂O 220.31 2-Aminophenyl, ethanol at piperidine C3 2097980-14-6
1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol C₁₂H₁₇N₂O 221.28 Pyrrolidine ring instead of piperidine 802012-31-3
(3-Amino-1-benzylpiperidin-3-yl)methanol C₁₃H₂₀N₂O 220.31 Benzyl group, aminomethyl at piperidine C3 885268-85-9

Key Observations :

  • Positional Isomerism: The substitution of the aminophenyl group (para vs. ortho) significantly alters electronic properties and steric interactions. For example, 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol (ortho isomer) may exhibit reduced metabolic stability compared to the para isomer due to steric hindrance .
  • Ring Size Variation: Replacing piperidine with pyrrolidine (as in 1-(4-aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol) reduces ring size, increasing ring strain and basicity, which could influence receptor binding in drug design .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Bioactivity Notes
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol Not Reported Not Reported Likely polar Intermediate in HIV-1 inhibitor synthesis
1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol HCl Not Reported Not Reported Water-soluble Building block in pharmaceuticals
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one 160–162 Not Reported Organic solvents Antimicrobial activity

Key Observations :

  • Hydrochloride Salts : Derivatives like 1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol hydrochloride exhibit enhanced solubility, making them preferable for pharmaceutical formulations .
  • Functional Group Impact : The chloroacetyl group in 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one introduces electrophilic reactivity, enabling covalent interactions in antimicrobial applications .

Key Observations :

  • Reductive Amination: A common strategy for introducing the 4-aminophenyl group, as seen in the synthesis of HIV-1 inhibitor intermediates .
  • Carbamate Protection : Use of tert-butyl carbamate groups improves stability during multi-step syntheses .

Vorbereitungsmethoden

Buchwald-Hartwig Coupling-Based Synthesis Route

One of the prominent methods involves the use of Buchwald-Hartwig amination coupling reactions starting from piperazine derivatives and substituted anilines.

Key Steps:

  • Starting Materials: 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl) piperazine and derivatives.
  • Reaction Conditions: Use of ethylene glycol as solvent, phosphoric acid as catalyst, and ammonia gas under elevated temperature (around 145 °C) in a sealed pressure reaction kettle.
  • Reaction Duration: Approximately 15 hours.
  • Post-Reaction Workup: pH adjustment to >12 using 10% base, extraction with toluene, washing, and concentration to dryness.
  • Yields and Purity: High yields (~95%) and purity (~99%) reported.
  • Analytical Confirmation: 1H NMR spectra showing characteristic aromatic and aliphatic proton signals confirming the structure.

This method emphasizes the conversion of acetamido-protected intermediates to free amines under ammonolysis conditions, followed by extraction and purification steps to isolate the target compound as an off-white solid.

Step Reagents/Conditions Yield (%) Purity (%) Notes
Acetamidophenyl piperazine synthesis Acetic acid, ammonium acetate, 200 °C, 20 h 87 93 Intermediate for amination
Ammonolysis to aminophenyl piperazine Ethylene glycol, phosphoric acid, NH3, 145 °C, 15 h 95 99 Final deprotection and amination

Reductive Amination and Reduction Approach

Another approach, inspired by general synthetic procedures for related piperidine derivatives, involves:

  • Formation of Ketone or Bromoacetophenone Intermediates: Reaction of bromoacetophenone derivatives with piperidine or amines in solvents like methylene chloride.
  • Reduction Step: Use of sodium borohydride (NaBH4) to reduce ketone intermediates to the corresponding alcohols.
  • Purification: Extraction, drying, and column chromatography to isolate pure products.
  • Yields: Moderate to good yields (~74% reported for similar compounds).
  • Spectroscopic Data: 1H and 13C NMR confirm the presence of hydroxyl groups and aromatic protons consistent with the target structure.

This method is adaptable for synthesizing 1-(1-(4-aminophenyl)piperidin-3-yl)ethan-1-ol by selecting appropriate substituted bromoacetophenone and piperidine derivatives.

Organometallic Chemistry Routes for Piperidine Derivatives

Advanced synthetic strategies utilizing organometallic reagents have been developed for preparing substituted piperidines, which are structurally related to the target compound.

These methods, while more complex, allow for precise control over substitution patterns on the piperidine ring and could be adapted for the synthesis of 1-(1-(4-aminophenyl)piperidin-3-yl)ethan-1-ol.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Buchwald-Hartwig Coupling & Ammonolysis Ethylene glycol, phosphoric acid, NH3, 145 °C, 15 h ~95 ~99 High yield, straightforward deprotection Requires pressure vessel, long reaction time
Reductive Amination & NaBH4 Reduction Bromoacetophenone, piperidine, NaBH4, methylene chloride ~74 ~97.5 Simple reagents, moderate yield Multi-step, purification needed
Organometallic Chemistry & Catalysis Organozinc reagents, copper catalysts, Boc/TFA protection Variable High Precise substitution control Complex, requires expertise

Detailed Research Findings

  • The Buchwald-Hartwig coupling method combined with ammonolysis provides a robust route to the target compound with excellent purity and yield, suitable for scale-up synthesis.
  • Reductive amination and reduction steps offer a versatile approach but may require careful purification to achieve high purity.
  • Organometallic chemistry routes offer synthetic flexibility for piperidine derivatives but involve more complex reaction setups and longer development times.
  • Analytical data such as 1H NMR spectra consistently show characteristic aromatic proton multiplets between δ 6.4–7.0 ppm and aliphatic signals corresponding to the piperidine ring and ethan-1-ol moiety, confirming structural integrity.
  • Purification typically involves solvent extraction, pH adjustment, and drying steps to isolate the compound as a white to off-white solid.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via reductive amination between 4-aminophenylpiperidine derivatives and ketone precursors. Key factors include:

  • Catalyst selection : Use sodium borohydride (NaBH4) or cyanoborohydride for selective reduction of imine intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while methanol enhances reducing agent activity .
  • Temperature control : Maintain 0–5°C during imine formation to minimize side reactions .
    • Yield optimization : Monitor reaction progress via TLC or HPLC, and employ column chromatography for purification. Typical yields range from 45–65% under optimized conditions .

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral features should be prioritized?

  • 1H/13C NMR :

  • Identify the piperidine ring protons (δ 2.5–3.5 ppm for axial/equatorial H) and the ethanol group (δ 1.2–1.5 ppm for -CH3, δ 3.6–4.0 ppm for -OH) .
  • The 4-aminophenyl group shows aromatic protons at δ 6.5–7.0 ppm and NH2 signals at δ 5.0–5.5 ppm (exchange with D2O confirms presence) .
    • FT-IR : Key peaks include O-H stretch (3200–3500 cm⁻¹), N-H bend (1600 cm⁻¹), and C-N stretch (1250 cm⁻¹) .
    • Mass spectrometry : Look for molecular ion [M+H]+ at m/z 235 (calculated) and fragmentation patterns consistent with piperidine ring cleavage .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across experimental models be resolved?

  • Experimental design :

  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to confirm target specificity .
  • Control for species differences: Human vs. rodent cytochrome P450 enzymes may metabolize the compound differently, altering activity .
    • Data normalization : Express activity as % inhibition relative to positive controls (e.g., known inhibitors) to enable cross-study comparisons .
    • Meta-analysis : Apply statistical tools like ANOVA to assess variability between studies, focusing on dose-response curves and IC50 values .

Q. What computational strategies predict interaction mechanisms between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT1A). Prioritize poses with hydrogen bonding between the ethanol group and Asp116 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD values (<2 Å indicates stable binding) .
  • QSAR modeling : Coramine substituents (e.g., electron-donating groups on the phenyl ring) enhance predicted affinity for monoamine transporters .

Q. What protocols ensure stability during long-term storage and handling?

  • Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation of the ethanol group .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include oxidized ketone derivatives .
  • Safety protocols : Use fume hoods for synthesis (volatile byproducts possible) and PPE (nitrile gloves, lab coats) to minimize dermal exposure .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Analog synthesis : Modify the piperidine ring (e.g., N-methylation) or phenyl substituents (e.g., halogens) to assess impact on receptor binding .
  • In vitro assays :

  • Measure IC50 values against dopamine transporters using radioligand displacement assays .
  • Assess cytotoxicity in HEK293 cells via MTT assays (48-h exposure) .
    • Data interpretation : Plot activity vs. logP to identify hydrophobicity thresholds for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol
Reactant of Route 2
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.